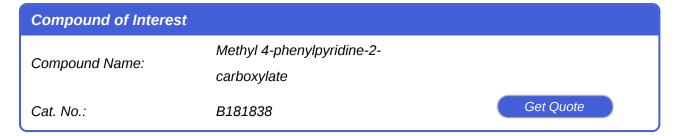


Application Notes and Protocols: Methyl 4phenylpyridine-2-carboxylate in Medicinal Chemistry

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

The phenylpyridine-carboxylate scaffold is a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities. This structural motif is a key component in the development of novel therapeutic agents, showing promise in areas such as oncology, infectious diseases, and agriculture. **Methyl 4-phenylpyridine-2-carboxylate**, as a key representative of this class, serves as a valuable starting material and a versatile intermediate for the synthesis of a diverse library of bioactive compounds.[1] Research into phenyl-pyridine-2-carboxylic acid derivatives has identified them as novel cell cycle inhibitors with selective cytotoxicity towards cancer cells, highlighting their potential in the development of new anticancer therapies.[2]

One notable derivative, Ro 41-4439, has been shown to induce cell cycle arrest during mitosis, which subsequently leads to apoptosis in cancer cells.[2] This mechanism of action is a cornerstone of many effective chemotherapeutic agents. The versatility of the phenylpyridine core allows for extensive structure-activity relationship (SAR) studies, enabling the optimization of potency and selectivity.[2] Beyond oncology, derivatives have been investigated for antimicrobial, anti-diabetic, antioxidant, and herbicidal activities.[3]



These application notes provide an overview of the potential of **Methyl 4-phenylpyridine-2-carboxylate** in medicinal chemistry, along with relevant quantitative data for its derivatives and detailed experimental protocols for their synthesis and biological evaluation.

Quantitative Data

The following table summarizes the in vitro biological activity of representative phenylpyridine-carboxylate derivatives. While specific data for **Methyl 4-phenylpyridine-2-carboxylate** is not available in the cited literature, the data for these structurally related compounds provide a strong rationale for its use as a scaffold in drug discovery programs.



Compound ID	Structure	Assay	Target Cell Line/Enzym e	Activity (IC50)	Reference
Ro 41-4439	Phenyl- pyridine-2- carboxylic acid derivative	Antiproliferati ve Assay	Human Cancer Cell Lines	Low Micromolar	[2]
Compound 3d	5-pyridinyl- 1,2,4-triazole derivative	FAK Inhibition Assay	FAK Kinase	18.10 nM	[3]
Compound 3c	5-pyridinyl- 1,2,4-triazole derivative	Antiproliferati ve Assay	HepG2	2.88 μΜ	[3]
Compound 3d	5-pyridinyl- 1,2,4-triazole derivative	Antiproliferati ve Assay	HepG2	3.12 μΜ	[3]
Compound D28	2- Phenylquinoli ne-4- carboxylic acid derivative	Antiproliferati ve Assay	K562	1.02 μΜ	[4][5]
Compound D29	2- Phenylquinoli ne-4- carboxylic acid hydrazide derivative	HDAC3 Inhibition Assay	HDAC3	0.477 μΜ	[4]

Experimental Protocols



General Synthesis of Phenylpyridine-2-Carboxamide Derivatives via Suzuki Coupling

This protocol describes a general method for the synthesis of phenylpyridine derivatives, which can be adapted for the derivatization of a **Methyl 4-phenylpyridine-2-carboxylate** core.

Materials:

- 2,3-dichloro-5-(trifluoromethyl)pyridine
- 4-hydroxybenzeneboronic acid
- Potassium carbonate (K2CO3)
- Triphenylphosphine (PPh3)
- Palladium(II) acetate (Pd(OAc)2)
- Acetonitrile (ACN)
- Methanol (MeOH)
- Ethyl acetate (EtOAc)
- Brine
- Magnesium sulfate (MgSO4)

Procedure:

- To a stirred solution of 2,3-dichloro-5-(trifluoromethyl)pyridine (5 mmol) in a mixture of acetonitrile (10 mL) and methanol (10 mL), add 4-hydroxybenzeneboronic acid (5.5 mmol), potassium carbonate (10 mmol), and triphenylphosphine (10 mol%).
- Purge the mixture with nitrogen gas for 15 minutes.
- Add palladium(II) acetate (5 mol%) to the reaction mixture under a nitrogen atmosphere.



- Stir the mixture at 50°C for 6 hours.
- After completion of the reaction (monitored by TLC), cool the mixture to room temperature and slowly add water to quench the reaction.
- Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the solution and concentrate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired phenylpyridine intermediate.[6]
- The resulting phenol can then be further functionalized, and the methyl ester of the pyridine-2-carboxylate can be hydrolyzed or converted to an amide to generate a library of derivatives.

In Vitro Antiproliferative Activity Assessment using CCK-8 Assay

This protocol outlines the determination of the antiproliferative activity of synthesized compounds against cancer cell lines.

Materials:

- Human cancer cell lines (e.g., K562, HepG2)
- RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
- Test compounds dissolved in DMSO (stock solution)
- Cell Counting Kit-8 (CCK-8)
- 96-well plates
- CO2 incubator (37°C, 5% CO2)



Microplate reader

Procedure:

- Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 μ L of complete medium and incubate for 24 hours.
- Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should be less than 0.1%.
- After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
- Incubate the plates for 48-72 hours.
- Add 10 μL of CCK-8 solution to each well and incubate for an additional 1-4 hours at 37°C.
- Measure the absorbance at 450 nm using a microplate reader.
- Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the cell viability against the compound concentration.[4]

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the test compounds on the cell cycle distribution of cancer cells.

Materials:

- Human cancer cell lines (e.g., K562)
- Complete culture medium
- Test compounds
- Phosphate-buffered saline (PBS)



- 70% ethanol (ice-cold)
- RNase A
- Propidium iodide (PI) staining solution
- Flow cytometer

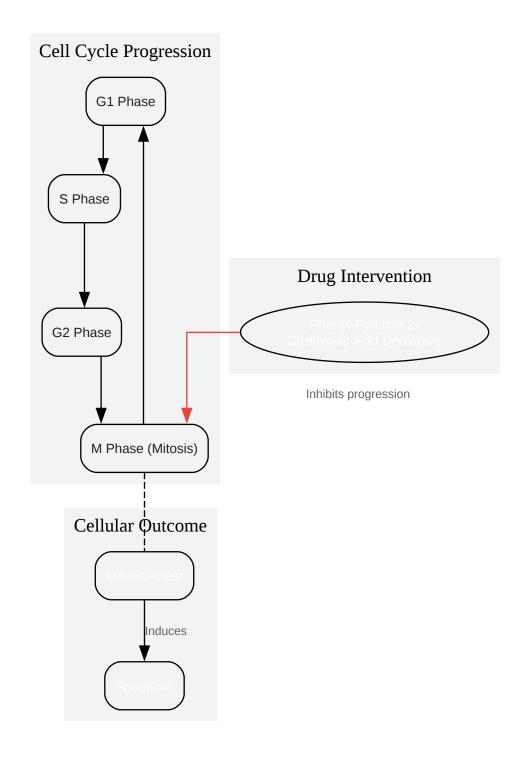
Procedure:

- Seed the cells in 6-well plates and allow them to attach overnight.
- Treat the cells with the test compound at different concentrations (e.g., 1x and 2x IC50) for 24-48 hours.
- Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellets by centrifugation.
- Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.
- Wash the fixed cells with PBS and centrifuge to remove the ethanol.
- Resuspend the cell pellet in PI staining solution containing RNase A and incubate in the dark at room temperature for 30 minutes.
- Analyze the cell cycle distribution by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases is determined based on the DNA content.[5]

Visualizations

Proposed Mechanism of Action of Phenyl-Pyridine-2-Carboxylic Acid Derivatives



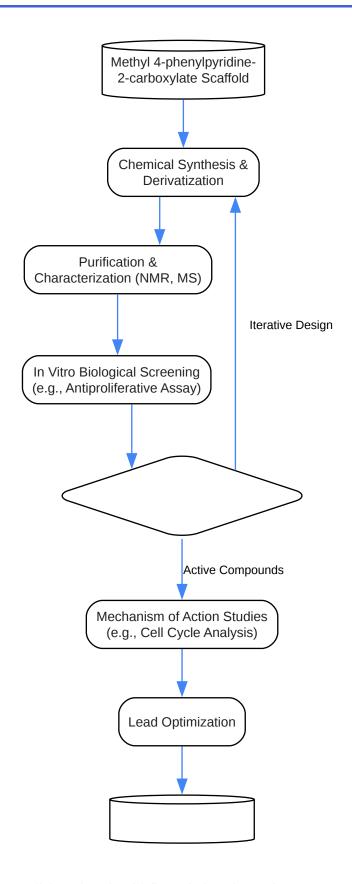


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Caption: Proposed mechanism of action for phenyl-pyridine-2-carboxylic acid derivatives.

Experimental Workflow for Drug Discovery





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Caption: Workflow for the development of novel drug candidates.



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